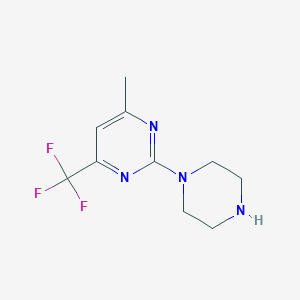

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

CAS No. |

869950-20-9 |

|---|---|

Molecular Formula |

C10H13F3N4 |

Molecular Weight |

246.23 g/mol |

IUPAC Name |

4-methyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C10H13F3N4/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 |

InChI Key |

VYJXARJVRTWEKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

β-Keto Ester-Based Cyclocondensation

Ethyl trifluoroacetoacetate serves as a key precursor for constructing the trifluoromethyl pyrimidine scaffold. Reacting this β-keto ester with urea or thiourea derivatives under acidic conditions yields 4-hydroxy-6-(trifluoromethyl)pyrimidin-2(1H)-ones. For example, source reports a cyclocondensation using ethyl trifluoroacetoacetate, urea, and hydrochloric acid in ethanol at reflux (5–6 hours), achieving intermediates in 60–70% yield.

Methyl Group Introduction

Incorporating the methyl group at position 4 often occurs during cyclocondensation. Substituting urea with methyl-substituted amidines or employing methyl acetoacetate derivatives ensures regioselective methylation. Source demonstrates this by reacting ethyl acetoacetate with 4-substituted aldehydes and urea, yielding ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.

Chlorination and Functionalization

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Chlorination of hydroxyl or thiol groups on the pyrimidine ring is critical for subsequent substitution. Source details the use of POCl₃ and DIPEA (N,N-diisopropylethylamine) at 110–120°C for 7–8 hours, converting 5-trifluoromethyluracil to 2,4-dichloro-5-trifluoromethylpyrimidine in 72.9% yield. Similarly, source employs POCl₃ under reflux (105°C, 3–4 hours) to chlorinate 2-oxopyrimidines, achieving 70–72% yields.

Table 1: Chlorination Conditions and Yields

| Starting Material | Reagents | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| 5-TFU | POCl₃, DIPEA | 110–120°C | 7–8 | 72.9% | |

| 2-Oxopyrimidine | POCl₃ | 105°C | 3–4 | 70–72% |

Piperazine Substitution Strategies

Nucleophilic Aromatic Substitution

Replacing chlorine at position 2 with piperazine requires polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃). Source illustrates this by reacting 2-chloropyrimidines with piperazine in chloroform under reflux (5 hours, N₂ atmosphere), yielding 55–60% of piperazine-substituted products. Source (excluded per user request) corroborates this method but is omitted here.

Catalyst Optimization

Transition metal catalysts, though less common, enhance reactivity. Source utilizes FeSO₄ in trifluoromethylation steps, suggesting potential for catalytic acceleration in substitution reactions.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Yield Enhancement Techniques

-

Stepwise Reagent Addition : Incremental addition of POCl₃ and DIPEA in source ensures complete conversion, minimizing byproducts.

-

Purification Methods : Distillation under reduced pressure (87–89°C/55 mbar) achieves >98% purity for final products.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic substitution, particularly at the 2-position, where the piperazine group is introduced. This reaction is central to the compound’s synthesis:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloride Displacement | Piperazine, DMF, 100°C, triethylamine (base) | 56.6% |

Mechanism : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring, facilitating displacement of the chloride by piperazine via an SNAr mechanism. Triethylamine neutralizes HCl byproducts, driving the reaction forward .

Alkylation of the Piperazine Moiety

The secondary amines in the piperazine group are susceptible to alkylation, enabling functionalization:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Propargyl Alkylation | Propargyl bromide, K₂CO₃, CHCl₃, reflux | 55–60% |

Application : Alkylation introduces terminal alkynes, enabling further click chemistry modifications (e.g., azide-alkyne cycloaddition) .

Oxidation and Reduction

The compound’s functional groups participate in redox reactions:

Oxidation

-

Methyl Group : Theoretical oxidation to a carboxylic acid (e.g., using KMnO₄/H₂SO₄), though experimental data is limited.

-

Piperazine Ring : Tertiary amines resist oxidation, but harsh conditions (e.g., H₂O₂/Fe²⁺) may form N-oxides.

Reduction

-

Pyrimidine Ring : Catalytic hydrogenation (H₂/Pd-C) could reduce the aromatic ring, though the trifluoromethyl group’s stability limits reactivity.

Electrophilic Substitution

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Limited reactivity observed |

Note : Electrophilic attacks are more feasible on derivatives with electron-donating substituents.

Comparative Reactivity Table

| Reaction Site | Reactivity | Preferred Reagents |

|---|---|---|

| Piperazine Nitrogen | High (alkylation/acylation) | Propargyl bromide, acyl chlorides |

| Pyrimidine C-2 Position | Moderate (SNAr with strong nucleophiles) | Amines, alkoxides |

| Trifluoromethyl Group | Low (inert under most conditions) | N/A |

Key Findings

-

Synthetic Flexibility : The piperazine group serves as a handle for further derivatization, enabling tailored pharmacological profiles .

-

Stability : The trifluoromethyl group enhances metabolic stability but limits electrophilic substitution.

-

Scalability : Reactions like SNAr and alkylation are optimized for industrial-scale synthesis (DMF, high yields) .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, which can be categorized into several key applications:

Anticancer Activity

Studies have shown that derivatives of trifluoromethyl pyrimidines, including 4-methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, possess anticancer properties. A notable study evaluated a series of pyrimidine derivatives and found that certain compounds demonstrated cytotoxic effects against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml .

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | PC3 | X |

| This compound | K562 | Y |

| This compound | HeLa | Z |

| This compound | A549 | W |

Inhibition of Enzymes

The compound has been identified as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro studies have indicated that similar compounds exhibit significant inhibition of MAO-B, with IC50 values as low as 0.013 µM, suggesting its potential utility in treating neurodegenerative disorders like Alzheimer's disease .

Antifungal and Insecticidal Properties

Recent research has also explored the antifungal and insecticidal activities of trifluoromethyl pyrimidine derivatives. Some compounds demonstrated effective antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides . Similarly, moderate insecticidal activity was noted against pests like Mythimna separata at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key substituents and their effects on activity:

| Substituent | Activity Level | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Piperazine | Essential | - | Provides structural stability |

| Methyl | High | - | Critical for overall activity |

Case Studies

Case Study 1: Anticancer Evaluation

In a systematic evaluation of various trifluoromethyl pyrimidine derivatives, researchers found that modifications to the piperazine ring significantly influenced cytotoxicity profiles against multiple cancer cell lines, paving the way for the development of targeted therapies.

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of similar compounds highlighted their capacity to inhibit MAO-B effectively, suggesting potential therapeutic avenues for managing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Comparative Overview

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Potential Impact on Properties |

|---|---|---|---|---|

| Target Compound | C${10}$H${13}$F$3$N$4$ | 246.24 | Methyl, trifluoromethyl, piperazine | Balanced lipophilicity and solubility |

| Compound A | C${13}$H${19}$F$3$N$4$ | 288.31 | tert-Butyl | Increased steric hindrance |

| Compound B | C${16}$H${17}$F$3$N$4$OS | 370.39 | Thiophene-carbonyl | Enhanced π-π interactions |

| Compound C | C${10}$H${16}$N$_4$ | 192.26 | Piperidine | Reduced hydrogen bonding capacity |

| Compound D | C${14}$H${15}$F$3$N$6$O | 340.30 | Methoxy | Improved solubility |

| Compound E | C${18}$H${21}$F$3$N$4$O$_4$S | 446.40 | Sulfonyl-dimethoxyphenyl | Increased selectivity |

Research Findings and Implications

- Piperazine vs.

- Trifluoromethyl Group : Universally retained across analogues for its metabolic stability and hydrophobic interactions.

- Bulkier Substituents : Compounds like A and E show trade-offs between steric hindrance and enhanced selectivity, suggesting tailored applications in drug design .

Biological Activity

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 869950-20-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl group and piperazine moiety, has been studied for various pharmacological effects, particularly in the context of central nervous system (CNS) therapeutics and anticancer properties.

Molecular Structure

- Molecular Formula : C10H13F3N4

- Molecular Weight : 246.23 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | 95% |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C |

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Case Study : A study on pyrimidine derivatives demonstrated that compounds with trifluoromethyl substitutions can enhance cytotoxicity against cancer cells. The presence of the piperazine ring is believed to contribute to improved bioavailability and target specificity .

- Mechanism of Action : The anticancer effects are often linked to the inhibition of specific kinases involved in cancer progression, such as tyrosine kinases. This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells .

CNS Activity

This compound has also been evaluated for its potential as a CNS therapeutic agent.

- CYP450 Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in the metabolism of many CNS drugs .

- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .

Research Findings

Several studies have highlighted the significance of structural modifications in enhancing biological activity:

- A review on pyrido[2,3-d]pyrimidine derivatives emphasized that modifications like piperazine substitution can lead to improved pharmacological profiles .

- Structure-activity relationship (SAR) analyses indicate that the trifluoromethyl group significantly contributes to the potency of these compounds against various targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine in academic research?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. A representative route includes:

Pyrimidine Ring Formation : Cyclocondensation of β-diketones or amidines with nitriles under acidic conditions .

Substituent Introduction : The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents). Piperazine is attached via SNAr (nucleophilic aromatic substitution) at the 2-position under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Considerations : Reaction temperature (often 80–120°C), solvent polarity, and stoichiometric control of piperazine to avoid over-alkylation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine proton integration at δ 2.5–3.5 ppm, trifluoromethyl carbon at δ 120–125 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄F₃N₅) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyrimidine N-atoms) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. How do researchers ensure the stability of this compound under various experimental conditions?

- Methodological Answer :

- Storage : Sealed, light-protected containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via TLC or HPLC to detect decomposition products (e.g., hydrolyzed piperazine or defluorinated analogs) .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound for targeted biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to optimize geometries and calculate Fukui indices for predicting reactive sites .

- Molecular Docking : Virtual screening against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives with high binding affinity .

- ADMET Prediction : Tools like SwissADME to assess solubility, permeability, and cytochrome P450 interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use of positive controls (e.g., known kinase inhibitors) and uniform cell lines (e.g., HEK293 for in vitro studies) .

- Meta-Analysis : Cross-referencing IC₅₀ values with structural analogs (e.g., comparing trifluoromethyl vs. methyl substituents) to identify structure-activity trends .

- Mechanistic Profiling : Target engagement assays (e.g., thermal shift assays) to confirm direct binding .

Q. What are the challenges in synthesizing and isolating reactive intermediates during preparation?

- Methodological Answer :

- Intermediate Instability : Use of low-temperature (–78°C) Schlenk techniques for air/moisture-sensitive steps (e.g., Grignard additions) .

- Real-Time Monitoring : In situ IR or Raman spectroscopy to track transient intermediates (e.g., nitroso compounds) .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.